4-iodo-5-methoxy-2-methyl-1,3-thiazole
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Overview
Description
4-iodo-5-methoxy-2-methyl-1,3-thiazole is a heterocyclic compound containing iodine, methoxy, and methyl substituents on a thiazole ring. Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals, making them significant in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-methoxy-2-methyl-1,3-thiazole typically involves the iodination of 5-methoxy-2-methyl-1,3-thiazole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-iodo-5-methoxy-2-methyl-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The thiazole ring can be reduced to form dihydrothiazoles using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of 4-amino-5-methoxy-2-methyl-1,3-thiazole or 4-thiol-5-methoxy-2-methyl-1,3-thiazole.
Oxidation: Formation of this compound-4-carboxaldehyde or this compound-4-carboxylic acid.
Reduction: Formation of 4-iodo-5-methoxy-2-methyl-1,3-dihydrothiazole.
Scientific Research Applications
4-iodo-5-methoxy-2-methyl-1,3-thiazole has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-iodo-5-methoxy-2-methyl-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can form halogen bonds with target proteins, while the methoxy and methyl groups can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-methoxy-2-methyl-1,3-thiazole
- 4-bromo-5-methoxy-2-methyl-1,3-thiazole
- 4-fluoro-5-methoxy-2-methyl-1,3-thiazole
Uniqueness
4-iodo-5-methoxy-2-methyl-1,3-thiazole is unique due to the presence of the iodine atom, which can form stronger halogen bonds compared to chlorine, bromine, or fluorine. This can result in different biological activities and binding affinities, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
2751616-04-1 |
---|---|
Molecular Formula |
C5H6INOS |
Molecular Weight |
255.1 |
Purity |
95 |
Origin of Product |
United States |
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